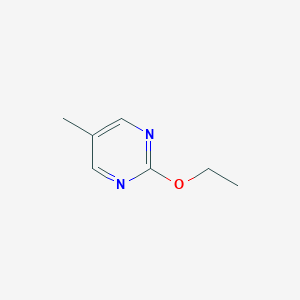
Tropirine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tropirine involves several steps, typically starting with the formation of the tropane ring system. One common synthetic route includes the following steps:
Formation of the Tropane Ring: This can be achieved through the intramolecular cyclization of a suitable precursor.
Introduction of the Pyridyl Group: The pyridyl group is introduced via a nucleophilic substitution reaction.
Oxidation and Purification: The final steps involve oxidation to introduce the necessary functional groups, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Continuous Flow Chemistry: Implementing continuous flow techniques to improve efficiency and consistency.
Purification: Utilizing industrial-scale chromatography and crystallization techniques to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tropirine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to introduce or modify functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing various substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of ketones or carboxylic acids.
Reduction: Typically results in the formation of alcohols or amines.
Substitution: Produces various substituted derivatives of this compound.
Applications De Recherche Scientifique
Tropirine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and its potential as a biochemical tool.
Mécanisme D'action
The mechanism by which Tropirine exerts its effects involves several molecular targets and pathways:
Radiosensitization: This compound enhances the sensitivity of cancer cells to radiation by interfering with DNA repair mechanisms and promoting the generation of reactive oxygen species.
Molecular Targets: this compound targets cellular components involved in DNA repair and oxidative stress response.
Pathways Involved: Key pathways include the DNA damage response pathway and the oxidative stress response pathway.
Comparaison Avec Des Composés Similaires
Tropirine can be compared with other radiosensitizers and compounds with similar structures:
Similar Compounds: Examples include metoclopramide, prochlorperazine, and other phenothiazine derivatives.
Propriétés
Numéro CAS |
19410-02-7 |
|---|---|
Formule moléculaire |
C22H24N2O |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
2-[[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]oxy]-7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaene |
InChI |
InChI=1S/C22H24N2O/c1-24-16-9-10-17(24)14-18(13-16)25-22-19-6-3-2-5-15(19)8-11-21-20(22)7-4-12-23-21/h2-8,11-12,16-18,22H,9-10,13-14H2,1H3/t16-,17+,18?,22? |
Clé InChI |
DPNODNPIXASWQY-RPIYSHSISA-N |
SMILES |
CN1C2CCC1CC(C2)OC3C4=C(C=CC5=CC=CC=C35)N=CC=C4 |
SMILES isomérique |
CN1[C@@H]2CC[C@H]1CC(C2)OC3C4=C(C=CC5=CC=CC=C35)N=CC=C4 |
SMILES canonique |
CN1C2CCC1CC(C2)OC3C4=C(C=CC5=CC=CC=C35)N=CC=C4 |
Numéros CAS associés |
17929-04-3 (maleate[1:1]) |
Synonymes |
((3 alpha-tropanyl)oxy)-5H-benzo(4,5)cyclohepta(1,2-b)pyridine BS 7723 tropirine tropirine maleate (1:1) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[acetyl(ethyl)amino]ethyl acetate](/img/structure/B94366.png)




![Dibenzo[fg,ij]pentaphene](/img/structure/B94374.png)





![2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-](/img/structure/B94391.png)

